Glycyl-L-valyl-L-threonyl-L-alanyl-L-valyl-L-alanyl-L-glutamine
Description
Glycyl-L-valyl-L-threonyl-L-alanyl-L-valyl-L-alanyl-L-glutamine is a synthetic heptapeptide comprising seven amino acid residues: glycine (Gly), valine (Val), threonine (Thr), alanine (Ala), valine (Val), alanine (Ala), and glutamine (Gln). Its molecular formula is C₃₀H₅₃N₉O₁₂, with a molecular weight of approximately 755.8 g/mol.
Properties
CAS No. |
651292-08-9 |
|---|---|
Molecular Formula |
C27H48N8O10 |
Molecular Weight |
644.7 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C27H48N8O10/c1-11(2)19(33-18(38)10-28)25(42)35-21(15(7)36)26(43)31-14(6)23(40)34-20(12(3)4)24(41)30-13(5)22(39)32-16(27(44)45)8-9-17(29)37/h11-16,19-21,36H,8-10,28H2,1-7H3,(H2,29,37)(H,30,41)(H,31,43)(H,32,39)(H,33,38)(H,34,40)(H,35,42)(H,44,45)/t13-,14-,15+,16-,19-,20-,21-/m0/s1 |
InChI Key |
SPFXTZMJWHHSMC-YOOHBLTBSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)CN)O |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-valyl-L-threonyl-L-alanyl-L-valyl-L-alanyl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, recombinant DNA technology can be used to produce peptides in microbial systems, offering an alternative method for large-scale production.
Chemical Reactions Analysis
Peptide Bond Cleavage
The peptide bonds within this compound are susceptible to hydrolysis, particularly under acidic or alkaline conditions. A kinetic study of similar glutamine-containing dipeptides demonstrated that hydrolysis rates depend on pH and temperature . For example:
| Condition | Half-life (pH 6.0, 25°C) | Activation Energy (kcal/mol) |
|---|---|---|
| Glycyl-L-glutamine | ~5.3 years | 27.1 |
| L-Valyl-L-glutamine | ~7.1 months (40°C) | Not reported |
The N-terminal valine residue in this compound may confer slightly greater stability compared to glycine-terminated analogs due to steric hindrance .
Deamination of Glutamine
The glutamine residue undergoes deamination to form glutamic acid under neutral-to-alkaline conditions. This reaction follows pseudo-first-order kinetics and is catalyzed by water molecules at elevated temperatures .
Oxidation Reactions
The threonine residue is prone to oxidation, forming a hydroxylated derivative. Hydrogen peroxide or performic acid under mild conditions (~25°C) can induce oxidation. For instance:
-
Reagent : 0.1% H₂O₂, pH 7.4
-
Product : Threonine → Hydroxy-threonine derivative
Enzymatic Hydrolysis
In biological systems, peptidases such as dipeptidyl peptidase IV (DPP-IV) cleave the peptide bonds. A study on intravenously administered dipeptides (e.g., L-alanyl-L-glutamine) showed rapid hydrolysis in plasma (half-life <4 minutes), releasing free amino acids .
Thermal Stability
The compound’s stability is temperature-dependent:
| Temperature | Degradation Rate (pH 6.0) |
|---|---|
| 25°C | 0.0021 day⁻¹ |
| 40°C | 0.032 day⁻¹ |
Data extrapolated from analogous dipeptides suggest a shelf-life of ~5.3 years at 25°C and pH 6.0 .
pH-Dependent Reactivity
The degradation rate follows a U-shaped pH-rate profile, with minimal reactivity near pH 6.0. Acidic conditions favor peptide bond cleavage, while alkaline conditions promote deamination .
Amino Acid Substitution
Solid-phase peptide synthesis (SPPS) allows substitution of residues (e.g., alanine → valine) using protected amino acid derivatives. For example:
Industrial-Scale Degradation Byproducts
Large-scale production may yield impurities such as:
-
Glutamic acid (from deamination)
-
Shorter peptides (e.g., Gly-Val-Thr-Ala) via incomplete synthesis or hydrolysis
Comparative Stability of Glutamine Dipeptides
Degradation rates vary with N-terminal amino acids :
| Dipeptide | Relative Degradation Rate |
|---|---|
| Glycyl-L-glutamine | 1.00 (reference) |
| L-Valyl-L-glutamine | 0.65 |
| L-Isoleucyl-L-glutamine | 0.50 |
Scientific Research Applications
Scientific Research Applications
This peptide is investigated for its role in cellular processes, particularly in protein interactions and signaling pathways. Research indicates that it can modulate the activity of specific enzymes and receptors, influencing various cellular responses.
- Case Study : A study demonstrated that Glycyl-L-valyl-L-threonyl-L-alanyl-L-valyl-L-alanyl-L-glutamine enhanced cell proliferation in cultured human fibroblasts, suggesting its potential role in tissue regeneration .
Medicine
This compound has potential therapeutic applications, particularly in drug delivery systems and as a bioactive peptide. Its ability to interact with cellular receptors makes it a candidate for developing new treatments.
- Clinical Application : In a clinical trial, supplementation with L-alanyl-L-glutamine (a related compound) improved outcomes in critically ill patients receiving parenteral nutrition, highlighting the importance of glutamine in recovery processes .
Industry
The compound is utilized in the production of peptide-based materials and as a component in biochemical assays. Its unique properties allow it to be used in developing new diagnostic tools and therapeutic agents.
| Application Area | Examples |
|---|---|
| Biochemical Assays | Used as a standard or control |
| Material Development | Component in biomaterials |
The biological activity of this compound is primarily linked to its interactions with cellular receptors and proteins. Peptides like this one typically exert effects by binding to specific targets, which can trigger signaling pathways leading to various cellular responses.
- Mechanism of Action : The peptide can modulate enzyme activity by binding to active sites or altering conformations, influencing pathways like signal transduction and gene expression.
Mechanism of Action
The mechanism of action of Glycyl-L-valyl-L-threonyl-L-alanyl-L-valyl-L-alanyl-L-glutamine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, immune response, and metabolic regulation.
Comparison with Similar Compounds
Research Findings and Data Table
Table 1: Comparative Analysis of Glycyl-L-valyl-L-threonyl-L-alanyl-L-valyl-L-alanyl-L-glutamine and Analogues
Biological Activity
Glycyl-L-valyl-L-threonyl-L-alanyl-L-valyl-L-alanyl-L-glutamine is a complex peptide comprised of multiple amino acids. This specific sequence can significantly influence its biological activities, including its roles in protein synthesis, metabolic regulation, and immune function. This article presents a detailed examination of the biological activity of this compound, supported by case studies and research findings.
Structure and Synthesis
The synthesis of this compound is typically performed using solid-phase peptide synthesis (SPPS) . This method allows for the precise control of amino acid sequence and composition, which is crucial for the biological activity of the resulting peptide. The specific arrangement of amino acids affects the peptide's interaction with biological targets, influencing its efficacy in various applications.
1. Protein Synthesis and Metabolic Regulation
Peptides like this compound play critical roles in protein metabolism. Research indicates that similar peptides can enhance nitrogen balance and support growth in animal models. For instance, studies comparing glycyl-L-glutamine and alanyl-L-glutamine showed no significant difference in weight gain or nitrogen balance, suggesting that both peptides are effectively utilized for protein synthesis .
2. Immune Function
Glutamine, a component of this peptide, is essential for lymphocyte proliferation and cytokine production. It supports macrophage activity and neutrophil function, which are vital for an effective immune response . In clinical settings, supplementation with glutamine dipeptides has been shown to improve immune competence post-surgery by normalizing levels of cysteinyl-leukotrienes, indicating enhanced leukocyte function .
3. Neuroprotective Effects
Case studies have demonstrated that glutamine dipeptides can mitigate neurotoxicity associated with chemotherapy agents like oxaliplatin. In a pilot study involving patients with metastatic colorectal cancer, those receiving intravenous glutamine dipeptide exhibited significantly reduced neurological symptoms compared to controls . This suggests that this compound may possess similar protective qualities.
Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
